![molecular formula C13H11ClN2O4S B2960699 methyl 6-(3-chlorophenyl)-5,7-dioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate CAS No. 1008207-83-7](/img/structure/B2960699.png)
methyl 6-(3-chlorophenyl)-5,7-dioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate
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Overview
Description
Thiazoles are heterocyclic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Triazoles, on the other hand, are nitrogenous heterocyclic compounds containing two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Synthesis Analysis
The synthesis of thiazole and triazole derivatives has been a subject of interest in medicinal chemistry . For instance, triazole derivatives have been synthesized and studied for their antimicrobial, antioxidant, and antiviral potential .Molecular Structure Analysis
Thiazoles and triazoles are planar, characterized by significant pi-electron delocalization, and have some degree of aromaticity . The aromaticity is evidenced by the 1H NMR chemical shift of the ring protons .Chemical Reactions Analysis
Thiazoles and triazoles undergo various chemical reactions due to their versatile nature . For instance, thiazoles can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical And Chemical Properties Analysis
Thiazole is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Luminescence Sensing
- Sensing of Benzaldehyde Derivatives : Lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate exhibit sensitivity to benzaldehyde derivatives, making them potential fluorescence sensors for these chemicals (Shi et al., 2015).
Synthesis and Functionalization
- Novel Synthesis Approaches : A new method for synthesizing 7-chloro-imidazo[2,1-b][1,3]thiazin-5-ones from methyl phenylglyoxylate has been developed. This process allows for the introduction of a halogen atom during ring closure and enables the synthesis of various chlorinated triazolothiazinones (Lamberth & Querniard, 2008).
Antitumor Applications
- Antitumor Activity : The synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, an antitumor agent, have been explored. This compound shows curative activity against certain types of leukemia (Stevens et al., 1984).
Cardiotonic Activity
- Cardiotonic Effects : Imidazo[2,1-b]thiazoles with a lactam ring exhibit interesting cardiotonic activity. The presence of certain substituents plays a crucial role in their pharmacological behavior (Andreani et al., 1996).
Antimicrobial Activity
- Antimicrobial Properties : A novel bicyclic thiohydantoin fused to pyrrolidine compound showed notable antimicrobial activity against various bacterial strains, including M. tuberculosis (Nural et al., 2018).
Structural Studies
- X-ray Crystal Studies : The synthesis and crystal structure analysis of compounds like 6-(2-chlorophenyl)-3-methyl[1,2,4] triazolo[4,5-b][1,3,4]thiadiazole provide insights into their molecular structures and potential applications (Nanjunda-Swamy et al., 2005).
Magnetism and Luminescence
- MOF Properties : A terthiophene-based imidazole luminophore was synthesized, and its photophysical properties were studied. The resulting metal-organic framework exhibits both luminescent and magnetic behaviors (Wang et al., 2021).
Future Directions
properties
IUPAC Name |
methyl 6-(3-chlorophenyl)-5,7-dioxo-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4S/c1-20-12(18)11-16-9(6-21-11)10(17)15(13(16)19)8-4-2-3-7(14)5-8/h2-5,9,11H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLQFJSQEJKGBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1N2C(CS1)C(=O)N(C2=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-(3-chlorophenyl)-5,7-dioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate |
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